((R)-1-Phenyl-3,3,3-trifluoropropyl)amine
Overview
Description
(®-1-Phenyl-3,3,3-trifluoropropyl)amine: is an organic compound that belongs to the class of amines It features a phenyl group attached to a trifluoropropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: Another method involves the nucleophilic substitution of 3,3,3-trifluoropropyl bromide with aniline in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of (®-1-Phenyl-3,3,3-trifluoropropyl)amine typically involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced to form secondary or tertiary amines depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Typical conditions involve the use of bases like potassium carbonate or sodium hydroxide.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for pharmaceutical compounds .
Industry:
Mechanism of Action
Mechanism: (®-1-Phenyl-3,3,3-trifluoropropyl)amine exerts its effects primarily through interactions with biological receptors. The trifluoropropyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Phenylamine (Aniline): Lacks the trifluoropropyl group, making it less lipophilic and less reactive in certain biochemical contexts.
3,3,3-Trifluoropropylamine: Lacks the phenyl group, resulting in different chemical and biological properties.
Uniqueness:
Properties
IUPAC Name |
(1R)-3,3,3-trifluoro-1-phenylpropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c10-9(11,12)6-8(13)7-4-2-1-3-5-7/h1-5,8H,6,13H2/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXXAXKUJGFVHY-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CC(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651155 | |
Record name | (1R)-3,3,3-Trifluoro-1-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681509-87-5 | |
Record name | (1R)-3,3,3-Trifluoro-1-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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